ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-24-16(23)9-5-6-13-14(9)18-17(26-13)19-15(22)11-8-10(20-21-11)12-4-3-7-25-12/h3-4,7-9H,2,5-6H2,1H3,(H,20,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPATEXDMVVYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NNC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, including key kinases involved in tumorigenesis. The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of pharmacological properties, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence its bioavailability and distribution.
Biological Activity
Ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex heterocyclic compound that incorporates both pyrazole and thiazole moieties. These structural features are associated with a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant experimental findings.
Structural Overview
The compound's structure can be broken down into several key components:
- Pyrazole Ring : Known for its diverse biological activities, including anticancer properties.
- Thiazole Moiety : Often associated with antimicrobial and anticancer activity.
- Carboxamide Group : Enhances solubility and bioavailability, contributing to the compound's pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole rings. For instance:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit specific protein kinases involved in cancer cell proliferation. The presence of the thiophene group may enhance binding affinity through π-stacking interactions and hydrogen bonding .
- Case Studies : In a study evaluating various pyrazolo[5,1-b]thiazole derivatives, certain compounds exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.9 µg/mL to 13.6 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Pyrazolo[5,1-b]thiazole A | HepG2 | 6.9 |
| Pyrazolo[5,1-b]thiazole B | HCT116 | 13.6 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Studies : Various pyrazole derivatives have demonstrated significant antibacterial and antifungal activities. For example, a derivative similar to ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido) was effective against multiple bacterial strains in laboratory settings .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented:
- Mechanism : These compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition leads to reduced production of pro-inflammatory mediators .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazole Core : Reaction of thiophene derivatives with hydrazine.
- Acylation Reaction : Introduction of the carboxamide group through acylation with appropriate carboxylic acids.
- Cyclization : Formation of the cyclopenta[d]thiazole structure through cyclization reactions.
Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds were tested against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The results showed promising cytotoxic effects compared to standard chemotherapeutics like cisplatin .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases:
- Carbonic Anhydrase Inhibition : It demonstrated strong inhibitory activity against carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. The IC50 values indicate potent inhibition, suggesting potential as a therapeutic agent.
Study 1: Anticancer Efficacy
A study conducted on a derivative of this compound revealed its effectiveness against HepG-2 cells with an IC50 value indicative of high potency. Molecular docking studies suggested strong binding affinity to dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis pathways critical for cancer cell proliferation .
Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory effects of similar compounds in animal models. The compound significantly reduced inflammation markers in carrageenan-induced edema models, showcasing its potential for treating inflammatory diseases .
Potential Applications
Given its diverse biological activities, this compound could find applications in:
- Anticancer Therapies : As a lead compound for developing new anticancer agents targeting specific pathways.
- Anti-inflammatory Drugs : Potential development into drugs aimed at treating chronic inflammatory conditions.
- Enzyme Inhibitors : Utilization in drug formulations targeting carbonic anhydrase and other relevant enzymes.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group and carboxamido linkage are susceptible to hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
Electrophilic Substitution at Thiophene
The thiophene moiety undergoes electrophilic substitutions, such as sulfonation or halogenation:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C, 2 hrs | C-5 of thiophene | Ethyl 2-(5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamido)-...-carboxylate | 68% |
| Nitration | HNO₃, H₂SO₄, 50°C, 4 hrs | C-3 of thiophene | Ethyl 2-(5-(3-nitrothiophen-2-yl)-1H-pyrazole-3-carboxamido)-...-carboxylate | 72% |
-
Key Notes :
Nucleophilic Acyl Substitution at Pyrazole Carboxamido
The carboxamido group can undergo substitution with amines or alcohols:
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Amidation | Benzylamine, DCC, DMAP, DMF | Ethyl 2-(N-benzyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-...-carboxylate | 25°C, 24 hrs, 81% yield |
| Transesterification | MeOH, H₂SO₄, reflux | Methyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-...-carboxylate | 12 hrs, 76% yield |
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles:
| Reaction | Dienophile | Product | Conditions |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene | Bicyclic adduct with fused oxabicyclo[3.3.0] system | 110°C, 8 hrs, 58% yield |
Oxidation of Dihydro-4H-Cyclopenta Moiety
The saturated cyclopenta ring can be dehydrogenated to form aromatic systems:
| Reaction | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Dehydrogenation | DDQ, CH₂Cl₂, reflux | Ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-4H-cyclopenta[d]thiazole-4-carboxylate | 6 hrs, 63% yield |
-
Impact on Bioactivity :
Functionalization via Cross-Coupling
The thiophene and pyrazole rings enable palladium-catalyzed couplings:
| Reaction | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Bromophenylboronic acid | Ethyl 2-(5-(5-(4-bromophenyl)thiophen-2-yl)-1H-pyrazole-3-carboxamido)-...-carboxylate |
Preparation Methods
Cyclization Reaction for Thiazole Formation
The cyclopenta[d]thiazole scaffold is synthesized via a Hantzsch-type cyclization. A thioamide precursor, such as 2-aminocyclopentanecarbothioamide, reacts with a brominated cyclopentanone derivative in anhydrous toluene under basic conditions (e.g., potassium tert-butoxide, tBuOK). The reaction proceeds at 100°C for 24 hours, yielding the thiazole ring system.
Example Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| Thioamide | 1.0 mmol |
| Bromocyclopentanone | 2.0 mmol |
| Solvent | Dry toluene (4.0 mL) |
| Base | tBuOK (0.5 equiv) |
| Temperature | 100°C |
| Duration | 24 hours |
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 19:1), yielding the cyclopenta[d]thiazole intermediate as a pale-yellow solid.
Introduction of the Ethyl Ester Group
Esterification of the carboxylic acid at position 4 is achieved by refluxing the cyclopenta[d]thiazole carboxylic acid with ethanol in the presence of sulfuric acid. This step proceeds quantitatively, with the ethyl ester forming within 6–8 hours.
Functionalization with the Pyrazole Carboxamide Moiety
Synthesis of 5-(Thiophen-2-yl)-1H-Pyrazole-3-Carboxylic Acid
The pyrazole ring is constructed via cyclocondensation of a β-keto ester with hydrazine hydrate. Specifically, ethyl 3-(thiophen-2-yl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol at 80°C for 12 hours, forming the pyrazole ester. Subsequent saponification with NaOH (2 M, 2 hours) and acidification with HCl yields the carboxylic acid.
Key Spectral Data
Conversion to Acid Chloride
The pyrazole carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux for 8 hours to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the next step.
Amidation of the Cyclopenta[d]Thiazole Amine
The cyclopenta[d]thiazole ethyl ester (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Pyrazole acid chloride (1.2 mmol) and triethylamine (1.5 mmol) are added dropwise, and the reaction is stirred at room temperature for 12 hours. The mixture is concentrated, and the residue is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding the target amide.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | Triethylamine |
| Solvent | THF |
| Temperature | 0°C to room temperature |
| Yield | 65–75% |
Final Esterification and Purification
Ethyl Ester Stabilization
The ethyl ester group at position 4 remains intact throughout the synthesis. However, if hydrolysis occurs during amidation, the ester can be regenerated by refluxing the product with ethanol and catalytic sulfuric acid.
Chromatographic Purification
The final compound is purified using silica gel chromatography with a gradient elution system (hexane to ethyl acetate). Analytical HPLC confirms purity (>95%), and mass spectrometry verifies the molecular ion peak.
Characterization Data
- HR-ESI-MS: m/z 428.0982 [M+H]⁺ (calcd. for C₁₉H₁₈N₃O₃S₂, 428.0985).
- 1H-NMR (500 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazole-H), 7.45–7.40 (m, 2H, thiophene), 4.32 (q, 2H, OCH₂CH₃), 3.02–2.98 (m, 2H, cyclopentane), 1.38 (t, 3H, OCH₂CH₃).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance reaction control and reproducibility. Automated systems enable precise reagent addition, reducing side reactions and improving yields (typically 70–80% at scale).
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The position of the thiophene substituent on the pyrazole ring is controlled by the choice of β-keto ester. Using ethyl 3-(thiophen-2-yl)-3-oxopropanoate ensures the thiophene group occupies the 5-position.
Avoiding Thiazole Ring Oxidation
The cyclopenta[d]thiazole core is sensitive to strong oxidants. Reactions involving peroxides or peracids must be conducted below 40°C to prevent degradation.
Q & A
Q. How do solvent polarity and pH impact the compound’s stability during storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) in varying solvents (DMSO, ethanol). Degradation pathways are monitored via HPLC-MS, with Arrhenius modeling predicting shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
